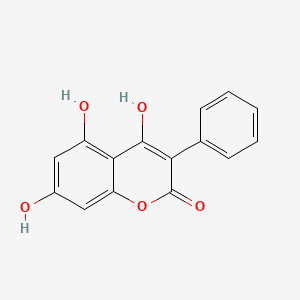

4,5,7-Trihydroxy-3-phenylcoumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,7-trihydroxy-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-6-10(17)13-11(7-9)20-15(19)12(14(13)18)8-4-2-1-3-5-8/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSXZMPXIYUKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3OC2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20715664 | |

| Record name | 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4222-02-0 | |

| Record name | 4,5,7-Trihydroxy-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20715664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,7-trihydroxy-3-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 4,5,7-Trihydroxy-3-phenylcoumarin"

An In-depth Technical Guide to the Synthesis of 4,5,7-Trihydroxy-3-phenylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyphenolic compound belonging to the neoflavonoid family, specifically the 3-aryl-4-hydroxycoumarin subclass. Members of this class are known for a wide range of biological activities, including anticoagulant, antioxidant, and anti-inflammatory properties, making them attractive scaffolds for drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on detailed experimental protocols, quantitative data analysis, and process visualization. The synthesis of the 4-hydroxycoumarin core presents unique challenges compared to standard coumarins, necessitating specific methodologies. This document outlines a robust strategy starting from a deoxybenzoin intermediate, which is considered the most direct and efficient pathway.

Introduction

Coumarins are a prominent class of benzopyran-2-one heterocyclic compounds found extensively in nature. The 3-aryl-4-hydroxycoumarin scaffold is of particular interest in medicinal chemistry, combining the structural features of coumarins and resveratrol-like phenyl groups. The target molecule, this compound, features a highly oxygenated phenolic ring derived from phloroglucinol, a phenyl substituent at the C3 position, and a critical hydroxyl group at the C4 position. The synthesis of this specific substitution pattern requires a multi-step approach, typically involving the construction of a key intermediate followed by a base-catalyzed intramolecular cyclization to form the lactone ring.

Synthetic Strategies

The synthesis of 4-hydroxycoumarins fundamentally differs from the more common Pechmann or Perkin condensations used for standard coumarins. The most effective strategies for installing the 3-phenyl and 4-hydroxy groups on a polyhydroxy-substituted benzene ring involve an intramolecular Claisen-type condensation.

Two primary retrosynthetic pathways can be envisioned:

-

Route A (Deoxybenzoin Pathway): This is the most direct approach. It involves the initial synthesis of a 1-(2,4,6-trihydroxyphenyl)-2-phenylethanone (a deoxybenzoin). This intermediate, which already contains the required carbon skeleton, is then cyclized using a C1 carboxylating agent like diethyl carbonate to form the final 4-hydroxycoumarin ring. A very similar synthesis has been reported to produce 4-hydroxy-7-methoxy-3-phenylcoumarin with a 59% yield from the corresponding deoxybenzoin intermediate.[1]

-

Route B (Post-Cyclization Arylation): This pathway involves first forming the 4,5,7-trihydroxycoumarin ring and then introducing the phenyl group at the C3 position. This can be achieved via direct arylation using methods like photoinduced radical nucleophilic substitution with aryl halides or palladium-catalyzed coupling reactions.[1] While feasible, this route can suffer from lower regioselectivity and require more complex catalytic systems.

The Deoxybenzoin Pathway (Route A) is generally preferred for its straightforward nature and higher potential yields. This guide will focus on providing a detailed protocol for this method.

Detailed Experimental Protocols

This section details the recommended synthetic procedure based on the Deoxybenzoin Pathway (Route A).

Step 1: Synthesis of 1-(2,4,6-Trihydroxyphenyl)-2-phenylethanone (Deoxybenzoin Intermediate)

This step involves the Friedel-Crafts acylation of phloroglucinol with phenylacetyl chloride. A Lewis acid catalyst such as aluminum chloride (AlCl₃) is typically employed.

Methodology:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dry nitrobenzene or carbon disulfide) at 0 °C, add phloroglucinol (1.0 eq) portion-wise.

-

Allow the mixture to stir for 15-20 minutes to form a complex.

-

Add phenylacetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any unreacted phloroglucinol and inorganic salts.

-

The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-(2,4,6-trihydroxyphenyl)-2-phenylethanone.

Step 2: Cyclization to this compound

This key step involves a base-catalyzed intramolecular cyclocondensation of the deoxybenzoin intermediate with diethyl carbonate. A strong base like sodium hydride or metallic sodium is required to deprotonate both the phenolic hydroxyl and the α-methylene protons, facilitating the cyclization.[1][2][3]

Methodology:

-

To a flask containing a suspension of metallic sodium (2.5 eq) or sodium hydride (2.5 eq, 60% dispersion in mineral oil) in an excess of dry diethyl carbonate (which also acts as the solvent), slowly add a solution of 1-(2,4,6-trihydroxyphenyl)-2-phenylethanone (1.0 eq) in dry toluene or additional diethyl carbonate.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring. The ethanol generated during the reaction is continuously removed by distillation to drive the equilibrium towards the product.[2][3]

-

The reaction is typically complete within 4-8 hours, which can be monitored by TLC.

-

After cooling to room temperature, the excess sodium is carefully quenched by the slow addition of ethanol, followed by water.

-

The resulting solution is diluted with water, and the organic layer (toluene) is separated and discarded.

-

The aqueous layer, containing the sodium salt of the coumarin, is acidified to a pH of 1-2 with concentrated hydrochloric acid.

-

The precipitated crude this compound is collected by filtration, washed with cold water, and dried.

-

Further purification is achieved by recrystallization from a suitable solvent like aqueous ethanol or by column chromatography on silica gel.

Data Summary

The following tables summarize the reaction conditions and expected outcomes for the key synthetic steps. Data is compiled from analogous reactions reported in the literature.

Table 1: Synthesis of Deoxybenzoin Intermediate

| Parameter | Value / Condition | Reference |

|---|---|---|

| Reactant 1 | Phloroglucinol | General Friedel-Crafts |

| Reactant 2 | Phenylacetyl Chloride | General Friedel-Crafts |

| Catalyst | Aluminum Chloride (AlCl₃) | [4] |

| Solvent | Nitrobenzene / CS₂ | [5] |

| Temperature | 0 °C to Room Temp. | [5] |

| Reaction Time | 12 - 24 hours | - |

| Expected Yield | 60 - 80% | Estimated |

Table 2: Cyclization to this compound

| Parameter | Value / Condition | Reference |

|---|---|---|

| Reactant 1 | 1-(2,4,6-Trihydroxyphenyl)-2-phenylethanone | - |

| Reactant 2 | Diethyl Carbonate | [1][2][3] |

| Base | Sodium (Na) metal or Sodium Hydride (NaH) | [1][2] |

| Solvent | Toluene / Diethyl Carbonate | [2][3] |

| Temperature | Reflux (~110-120 °C) | [2] |

| Reaction Time | 4 - 8 hours | - |

| Expected Yield | 50 - 65% | Based on[1] |

Process Visualization

The overall experimental workflow, from starting materials to the final purified product, can be visualized as a sequential process involving reaction, work-up, and purification stages.

Characterization

The identity and purity of the synthesized 1-(2,4,6-trihydroxyphenyl)-2-phenylethanone intermediate and the final product, this compound, must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the position of substituents. The spectra for related 3-functionalized 4-hydroxycoumarins show characteristic shifts for the aromatic protons and the carbons of the coumarin core.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as phenolic -OH stretches (broad, ~3200-3500 cm⁻¹), the lactone carbonyl C=O stretch (~1680-1720 cm⁻¹), and C=C aromatic stretches (~1600 cm⁻¹).[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass of the molecular ion [M+H]⁺ or [M-H]⁻.[6]

-

Melting Point (MP): A sharp melting point is a good indicator of the purity of the crystalline product.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the Friedel-Crafts acylation of phloroglucinol to form a deoxybenzoin intermediate, followed by a base-catalyzed cyclization with diethyl carbonate. This pathway is logical, supported by literature precedents for analogous structures, and avoids the potential regioselectivity issues of post-cyclization arylation methods. The provided protocols, data tables, and workflows offer a comprehensive guide for researchers to successfully synthesize this valuable compound for further investigation in drug development and other scientific fields.

References

- 1. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 3. EP1089992A4 - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 4. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Biological Activities of 4,5,7-Trihydroxy-3-phenylcoumarin: A Technical Whitepaper for Drug Discovery Professionals

Disclaimer: Direct experimental data on the biological activities of 4,5,7-Trihydroxy-3-phenylcoumarin is limited in publicly available scientific literature. This technical guide synthesizes information from studies on structurally related hydroxylated 3-phenylcoumarins to infer the potential therapeutic properties of this specific compound and to provide a framework for future research.

Introduction

Coumarins, a class of benzopyrone-containing secondary metabolites, are widely recognized for their diverse pharmacological properties. The 3-phenylcoumarin scaffold, in particular, has garnered significant interest in medicinal chemistry as a "privileged structure" due to its association with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The degree and pattern of hydroxylation on both the coumarin core and the 3-phenyl ring play a crucial role in modulating these activities. This whitepaper focuses on the potential biological activities of this compound, providing a comprehensive overview based on the established structure-activity relationships of analogous compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4222-02-0 | [1] |

| Molecular Formula | C₁₅H₁₀O₅ | [1] |

| Molecular Weight | 270.24 g/mol | [1] |

| Predicted LogP | 2.7 | [2] |

| Melting Point | 268-272 °C | [3] |

| Purity | ≥96% (Commercially available) | [1] |

Potential Biological Activities and Underlying Mechanisms

Based on the biological profiles of structurally similar polyhydroxylated 3-phenylcoumarins, this compound is anticipated to exhibit significant antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.

Antioxidant Activity

The presence of multiple hydroxyl groups is a key determinant of the antioxidant capacity of phenolic compounds, including coumarins. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.

Inferred Mechanism of Action: The antioxidant activity of this compound is likely mediated through direct radical scavenging and potentially through the chelation of metal ions involved in radical-generating reactions. The hydroxyl groups at positions 4, 5, and 7 on the coumarin ring are expected to contribute significantly to this activity.

Supporting Evidence from Analogous Compounds: Studies on various hydroxylated 3-phenylcoumarins have consistently demonstrated their potent antioxidant effects. For instance, 8-hydroxy-3-(4'-hydroxyphenyl)coumarin has shown a high oxygen radical absorbance capacity (ORAC-FL) of 13.5, a 100% scavenging capacity for hydroxyl radicals, 65.9% for DPPH radicals, and 71.5% for superoxide radicals[4][5]. Theoretical studies also support that the presence of hydroxyl groups on the coumarin skeleton enhances antioxidant activity by lowering the O-H bond dissociation enthalpy[6].

dot

Caption: Inferred antioxidant mechanism of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Many natural compounds, including coumarins, have been investigated for their anti-inflammatory potential.

Inferred Mechanism of Action: The anti-inflammatory effects of this compound are likely exerted through the inhibition of key pro-inflammatory enzymes and signaling pathways. This may include the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Furthermore, it may modulate inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Supporting Evidence from Analogous Compounds: Derivatives of 4-hydroxycoumarin have been shown to reduce paw edema in animal models of inflammation and decrease the levels of the pro-inflammatory cytokine TNF-α[7][8]. Specifically, 4-hydroxy-7-methoxycoumarin has been demonstrated to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages by suppressing the activation of NF-κB and MAPK signaling pathways[9][10]. The hydroxyl groups on the 3-phenylcoumarin scaffold are considered important for these anti-inflammatory properties.

dot

Caption: Postulated anti-inflammatory signaling pathway modulation.

Anticancer Activity

The cytotoxic effects of coumarin derivatives against various cancer cell lines have been extensively documented. The substitution pattern on the coumarin ring significantly influences this activity.

Inferred Mechanism of Action: The potential anticancer activity of this compound may involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway. The presence of hydroxyl groups, particularly a dihydroxy substitution pattern, has been associated with enhanced tumor-specific cytotoxicity[11].

Supporting Evidence from Analogous Compounds: A study on hydroxylated coumarins revealed that 6,7-dihydroxy-substituted derivatives exhibit tumor cell-specific cytotoxicity and induce internucleosomal DNA fragmentation, a hallmark of apoptosis, in HL-60 cells[11]. Furthermore, a series of hydroxylated 3-phenylcoumarins demonstrated antiproliferative effects on HL-60 and A549 cancer cell lines, with some derivatives mediating their activity through cell cycle deregulation and apoptosis induction[12]. For instance, certain acetoxycoumarin derivatives have shown cytotoxic activity against A549 lung cancer and CRL 1548 liver cancer cell lines, with LD₅₀ values in the micromolar range[13][14][15].

Table of Cytotoxicity Data for Analogous Coumarins:

| Compound | Cell Line | IC₅₀ / LD₅₀ (µM) | Reference |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 48.1 | [13][15] |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | 45.1 | [13][15] |

| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 89.3 | [13][15] |

| Coumarin Derivative 4f | A549 (Lung Cancer) | 13.5 | [16] |

| Coumarin-triazole hybrid 4 | HL60 (Leukemia) | 8.09 | [17] |

| Coumarin-triazole hybrid 8b | HepG2 (Liver Cancer) | 13.14 | [17] |

dot

Caption: General experimental workflow for assessing anticancer activity.

Neuroprotective Activity

Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and protein aggregation. Compounds with antioxidant and anti-inflammatory properties are therefore promising candidates for neuroprotection.

Inferred Mechanism of Action: The potential neuroprotective effects of this compound are likely attributed to its antioxidant and anti-inflammatory properties, which can mitigate neuronal damage. Additionally, it may inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Alzheimer's disease.

Supporting Evidence from Analogous Compounds: Several 3-phenylcoumarin derivatives have been identified as potent MAO-B inhibitors, with some exhibiting IC₅₀ values in the nanomolar range[18][19]. Polyhydroxy 3-phenylcoumarins, such as 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin, have shown inhibitory activity against both AChE (IC₅₀ = 3 µM) and MAO-B (IC₅₀ = 27 µM)[4][5]. Furthermore, certain coumarin derivatives have demonstrated neuroprotective effects in cellular models by reducing tau protein aggregation, decreasing reactive oxygen species, and inhibiting caspase activity through the activation of the TRKB-CREB-BDNF signaling pathway[20].

Experimental Protocols for Key Assays

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Anticancer Activity: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Determine the percentage of cell viability relative to untreated controls and calculate the IC₅₀ value.

Anti-inflammatory Activity: Western Blot for NF-κB and MAPK Pathway Proteins

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with this compound for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38). Subsequently, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on structurally related hydroxylated 3-phenylcoumarins provides a strong rationale for its investigation as a potential therapeutic agent. The presence of multiple hydroxyl groups suggests potent antioxidant and anti-inflammatory properties. Furthermore, the 3-phenylcoumarin scaffold is a well-established pharmacophore for anticancer and neuroprotective activities.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo models to validate these predicted activities. Key areas of investigation should include:

-

Quantitative assessment of its antioxidant capacity using various radical scavenging assays.

-

Elucidation of its anti-inflammatory mechanisms by examining its effects on pro-inflammatory enzyme activity and key signaling pathways in relevant cell models.

-

Screening for its cytotoxic activity against a panel of human cancer cell lines to determine its anticancer potential and selectivity.

-

Evaluation of its neuroprotective effects in models of neurodegenerative diseases, including its ability to inhibit key enzymes and protect against neuronal cell death.

Such studies will be instrumental in determining the therapeutic potential of this compound and paving the way for its further development as a novel drug candidate.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C15H10O5) [pubchemlite.lcsb.uni.lu]

- 3. This compound [myskinrecipes.com]

- 4. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. opensciencepublications.com [opensciencepublications.com]

- 7. preprints.org [preprints.org]

- 8. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation [mdpi.com]

- 11. Structure-cytotoxic activity relationships of simple hydroxylated coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aminer.org [aminer.org]

- 15. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7,8-Diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin Induces ROS-dependent Cell Death in the A549 Human Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 19. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Inhibitory Potential of 4,5,7-Trihydroxy-3-phenylcoumarin on Key Enzymatic Targets: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the enzymatic inhibition properties of the neoflavonoid 4,5,7-Trihydroxy-3-phenylcoumarin. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes the extensive research on structurally related 3-phenylcoumarins to project its potential inhibitory activities against key enzymes implicated in various pathological and physiological processes. This guide covers the structure-activity relationships (SAR) of hydroxylated 3-phenylcoumarins and their inhibitory effects on enzymes such as tyrosinase, elastase, collagenase, and xanthine oxidase. Detailed experimental protocols for assessing the enzymatic inhibition of this class of compounds are provided, alongside visualizations of key concepts to aid in research and development.

Introduction: The 3-Phenylcoumarin Scaffold

The 3-phenylcoumarin scaffold is a prominent feature in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities.[1] These compounds, also known as neoflavonoids, have garnered significant interest in medicinal chemistry due to their therapeutic potential. The substitution pattern on both the coumarin core and the 3-phenyl ring plays a crucial role in determining their specific biological effects, including their ability to inhibit various enzymes.[2][3]

The focus of this guide, this compound, possesses a hydroxylation pattern that is common among bioactive flavonoids and is anticipated to confer significant enzyme inhibitory properties. The presence of hydroxyl groups, particularly at positions 5 and 7 of the coumarin ring, is often associated with potent biological activity.[4]

Quantitative Data on Enzyme Inhibition by Structurally Related 3-Phenylcoumarins

Due to the scarcity of direct inhibitory data for this compound, this section summarizes the half-maximal inhibitory concentration (IC50) values for structurally analogous 3-phenylcoumarins against several key enzymes. This data provides a valuable framework for predicting the potential efficacy of the target compound.

Table 1: Tyrosinase Inhibition by Substituted 3-Phenylcoumarins

| Compound | Substitution Pattern | IC50 (µM) | Reference |

| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | 5,7-dihydroxy, 4'-bromo | 1.05 | [5] |

| 3-(3′-Bromophenyl)-5,7-dihydroxycoumarin | 5,7-dihydroxy, 3'-bromo | 7.0 | [5] |

| 3-(3′-Bromophenyl)-6,7-dihydroxycoumarin | 6,7-dihydroxy, 3'-bromo | 8.25 | [5] |

| 3-(4′-Bromophenyl)-6,7-dihydroxycoumarin | 6,7-dihydroxy, 4'-bromo | 39.9 | [5] |

| Kojic Acid (Standard Inhibitor) | - | 17.9 | [5] |

Table 2: Elastase Inhibition by Substituted 3-Phenylcoumarins

| Compound | Substitution Pattern | IC50 (µM) | Reference |

| 3-(3′-Bromophenyl)-6,7-dihydroxycoumarin | 6,7-dihydroxy, 3'-bromo | 37.38 | [5] |

| Oleanolic Acid (Standard Inhibitor) | - | 25.7 | [5] |

Table 3: Collagenase Inhibition by Substituted 3-Phenylcoumarins

| Compound | Substitution Pattern | IC50 (µM) | Reference |

| 3-(3′-Bromophenyl)-5,7-dihydroxycoumarin | 5,7-dihydroxy, 3'-bromo | 110.4 | [5] |

| 3-(4′-Bromophenyl)-5,7-dihydroxycoumarin | 5,7-dihydroxy, 4'-bromo | 123.4 | [5] |

Table 4: Xanthine Oxidase Inhibition by Substituted 3-Phenylcoumarins

| Compound | Substitution Pattern | IC50 (nM) | Reference |

| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | 5,7-dihydroxy, 3'-bromo | 91 | [4] |

| Allopurinol (Standard Inhibitor) | - | 14,742 (14.7 µM) | [4] |

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of 3-phenylcoumarins is significantly influenced by the number and position of hydroxyl and other substituent groups.[3][6]

-

Hydroxylation: The presence of hydroxyl groups on the 3-phenylcoumarin scaffold is generally crucial for enzyme inhibition.[6] For instance, polyhydroxylated 3-phenylcoumarins have demonstrated potent inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[7]

-

Catechol Moiety: 3-Phenylcoumarins bearing a catechol group (two adjacent hydroxyl groups) on the phenyl ring have shown strong inhibitory activity against horseradish peroxidase, comparable to potent flavonoids like quercetin and myricetin.[6]

-

Halogenation: The introduction of a halogen, such as bromine, on the 3-phenyl ring can significantly enhance inhibitory activity, as seen in the potent xanthine oxidase inhibition by 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin.[4]

-

Substitution on the Coumarin Ring: Dihydroxy substitution at the 6,7- or 5,7-positions of the coumarin ring has been shown to be effective in downmodulating neutrophil oxidative metabolism.[8]

Based on these SAR trends, it is highly probable that this compound will exhibit significant inhibitory activity against a range of enzymes, particularly those targeted by polyphenolic compounds.

Experimental Protocols for Enzyme Inhibition Assays

The following are detailed methodologies for key enzyme inhibition assays that can be employed to evaluate the inhibitory potential of this compound.

Tyrosinase Inhibition Assay

This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by mushroom tyrosinase.[9]

-

Reagents and Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kojic acid (as a positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound and serial dilutions to obtain a range of concentrations.

-

In a 96-well plate, add a specific volume of phosphate buffer, the test compound solution (or solvent for control), and mushroom tyrosinase solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration (e.g., 10-20 minutes) using a microplate reader.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (with solvent) and A_sample is the absorbance of the reaction with the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Elastase Inhibition Assay

This assay measures the release of p-nitroaniline from the substrate N-Succinyl-Ala-Ala-Ala-p-nitroanilide by porcine pancreatic elastase.

-

Reagents and Materials:

-

Porcine Pancreatic Elastase

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)

-

Tris-HCl buffer (e.g., 0.1 M, pH 8.0)

-

Test compound dissolved in a suitable solvent

-

Oleanolic acid (as a positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare stock solutions and serial dilutions of the test compound.

-

In a 96-well plate, add Tris-HCl buffer, the test compound solution, and the elastase solution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15-20 minutes).

-

Add the SANA substrate to start the reaction.

-

Measure the absorbance at a wavelength of 405-410 nm at regular intervals.

-

Calculate the percentage of inhibition and the IC50 value as described for the tyrosinase assay.

-

Collagenase Inhibition Assay

This assay is based on the degradation of a synthetic substrate, N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), by collagenase from Clostridium histolyticum.[10]

-

Reagents and Materials:

-

Collagenase from Clostridium histolyticum

-

N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA)

-

Tricine buffer (e.g., 50 mM, pH 7.5, containing NaCl and CaCl2)

-

Test compound dissolved in a suitable solvent

-

1,10-Phenanthroline (as a positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare stock solutions and serial dilutions of the test compound.

-

In a 96-well plate, add Tricine buffer, the test compound solution, and the collagenase solution.

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the FALGPA substrate.

-

Monitor the decrease in absorbance at 345 nm over time.

-

Calculate the percentage of inhibition and the IC50 value.

-

Xanthine Oxidase Inhibition Assay

This assay measures the production of uric acid from the oxidation of xanthine by xanthine oxidase.[11]

-

Reagents and Materials:

-

Xanthine Oxidase (e.g., from bovine milk)

-

Xanthine

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test compound dissolved in a suitable solvent

-

Allopurinol (as a positive control)

-

UV-Vis spectrophotometer or 96-well microplate reader

-

-

Procedure:

-

Prepare stock solutions and serial dilutions of the test compound.

-

In a suitable reaction vessel or a 96-well plate, add phosphate buffer, the test compound solution, and the xanthine oxidase solution.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set time (e.g., 15 minutes).

-

Start the reaction by adding the xanthine substrate.

-

Measure the increase in absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) over a period of time.

-

Calculate the percentage of inhibition and the IC50 value.

-

Visualizations of Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and logical relationships relevant to the study of enzyme inhibition by this compound.

Caption: General workflow for an in vitro enzyme inhibition assay.

Caption: Structure-Activity Relationship (SAR) of 3-phenylcoumarins.

Caption: Inhibition of the melanogenesis pathway via tyrosinase.

Conclusion

While direct experimental evidence for the enzyme inhibitory properties of this compound is not extensively documented, the wealth of data on structurally similar 3-phenylcoumarins provides a strong basis for predicting its bioactivity. The presence of the 4,5,7-trihydroxy substitution pattern suggests a high potential for this compound to act as an inhibitor of various enzymes, including tyrosinase, elastase, collagenase, and xanthine oxidase. The experimental protocols and structure-activity relationship insights provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related neoflavonoids. Future in vitro and in vivo studies are warranted to definitively characterize the enzyme inhibition profile and mechanism of action of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 5. Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of horseradish peroxidase catalytic activity by new 3-phenylcoumarin derivatives: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin downmodulates the FcγR- and CR-mediated oxidative metabolism and elastase release in human neutrophils: Possible mechanisms underlying inhibition of the formation and release of neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 11. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

4,5,7-Trihydroxy-3-phenylcoumarin: A Promising Scaffold for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing global health challenge characterized by the progressive loss of neuronal structure and function. A key pathological feature of these diseases is oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. The quest for effective therapeutic agents has led researchers to explore natural and synthetic compounds with neuroprotective properties. Among these, coumarin derivatives have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities. This technical guide focuses on 4,5,7-trihydroxy-3-phenylcoumarin, a specific coumarin derivative with significant potential in neurodegenerative disease research. This document provides a comprehensive overview of its potential mechanisms of action, relevant experimental data from related compounds, detailed experimental protocols, and hypothesized signaling pathways.

Chemical Profile

-

IUPAC Name: 4,5,7-Trihydroxy-3-phenyl-2H-chromen-2-one

-

Structure:

/ \ / C5--C4--C3--Phenyl | | | OH OH OH

(Simplified 2D representation)

Potential Mechanisms of Neuroprotection

Based on studies of structurally similar coumarin derivatives, this compound is hypothesized to exert its neuroprotective effects through a multi-targeted approach, addressing several key pathological features of neurodegenerative diseases.

Antioxidant Activity

The presence of multiple hydroxyl groups on the coumarin and phenyl rings suggests that this compound possesses potent antioxidant properties. These groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases. The radical scavenging activity of coumarin derivatives is well-documented.[4]

Enzyme Inhibition

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. Numerous 3-phenylcoumarin derivatives have been identified as potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the nanomolar range.[5][6][7]

-

Acetylcholinesterase (AChE) Inhibition: AChE breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme increases acetylcholine levels, a primary approach for managing the symptoms of Alzheimer's disease. Coumarin-based compounds have been explored as AChE inhibitors.

Anti-Amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a hallmark of Alzheimer's disease. Certain coumarin analogs have been shown to inhibit Aβ aggregation, suggesting that this compound may also interfere with this pathological process.[8]

Quantitative Data on Related Coumarin Derivatives

Direct quantitative data for this compound is limited in publicly available literature. However, data from structurally related 3-phenylcoumarin and other coumarin derivatives provide valuable insights into its potential potency.

Table 1: MAO-B Inhibitory Activity of Selected 3-Phenylcoumarin Derivatives

Compound MAO-B IC50 (µM) Reference 6-Chloro-3-(3'-methoxyphenyl)coumarin 0.001 [6] A potent 3-phenylcoumarin derivative 0.056 [5] Series of 3-phenylcoumarin derivatives 0.1 - 1 [5]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Coumarin Derivatives

Compound AChE IC50 (µM) Reference Coumarin-based N-benzyl pyridinium derivative (5l) 0.247 [5] Other coumarin-based derivatives 14 - 985

Table 3: Antioxidant Activity of Selected Phenolic Compounds (DPPH Assay)

Compound DPPH Radical Scavenging IC50 (µM) Reference n-hexane extract of P. retrofractum Vahl. 57.66 ppm [9] Ascorbic Acid (standard) 66.12 ppm [9] Methanol extract of P. retrofractum Vahl. 101.74 ppm [9]

Table 4: Amyloid-Beta (Aβ) Aggregation Inhibition by Selected Compounds (Thioflavin T Assay)

Compound Aβ42 Aggregation Inhibition IC50 (µM) Reference Tannic acid ~0.1 [9] Curcumin 1.1 [9] Triazine derivatives (3B7 and 3G7) ~25 - 50 [9]

Hypothesized Signaling Pathways

Based on the neuroprotective effects of other natural compounds and coumarin derivatives, this compound may modulate key signaling pathways involved in neuronal survival and inflammation.

Caption: Workflow for the DPPH radical scavenging assay.

Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation Inhibition

This assay is used to monitor the formation of amyloid fibrils in the presence and absence of an inhibitor.

Materials:

-

Amyloid-beta (Aβ) peptide (e.g., Aβ42)

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test compound (this compound)

-

Black 96-well microplate with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Preparation of Aβ solution: Prepare a stock solution of Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol), aliquot, and lyophilize. Before the assay, reconstitute the Aβ peptide in a small volume of DMSO and then dilute to the desired final concentration (e.g., 10 µM) in PBS.

-

Preparation of ThT solution: Prepare a stock solution of ThT (e.g., 1 mM) in water and store in the dark. On the day of the assay, prepare a working solution of ThT (e.g., 20 µM) in PBS.

-

Preparation of test compound: Prepare a stock solution of this compound in DMSO and then prepare serial dilutions.

-

Aggregation Assay:

-

In a black 96-well plate, mix the Aβ solution with different concentrations of the test compound. Include a control with Aβ and vehicle (DMSO) only.

-

Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 24-48 hours) to allow for fibril formation.

-

Measurement:

-

After incubation, add the ThT working solution to each well.

-

Measure the fluorescence intensity using a fluorometric microplate reader with excitation at ~440-450 nm and emission at ~480-490 nm.

-

Calculation: The percentage of inhibition of Aβ aggregation is calculated. The IC50 value is the concentration of the compound that inhibits 50% of Aβ fibrillization.

Caption: Workflow for the Ellman's assay for AChE inhibition.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutic agents for neurodegenerative diseases. Its potential multi-target mechanism, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties, makes it an attractive candidate for further investigation. While direct quantitative data for this specific compound is currently sparse, the extensive research on related coumarin derivatives strongly supports its therapeutic potential.

Future research should focus on:

-

Synthesis and in vitro characterization: The synthesis of this compound and its comprehensive evaluation in the assays described in this guide to determine its specific IC50 and EC50 values.

-

Cell-based assays: Investigating the neuroprotective effects of the compound in neuronal cell culture models of neurodegeneration (e.g., using SH-SY5Y or PC12 cells) to assess its impact on cell viability, apoptosis, and oxidative stress.

-

Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound exerts its effects, including its interaction with the PI3K/Akt and MAPK signaling pathways.

-

In vivo studies: Evaluating the efficacy and safety of the compound in animal models of neurodegenerative diseases.

By systematically addressing these research questions, the full therapeutic potential of this compound for the treatment of neurodegenerative diseases can be realized.

References

- 1. This compound 97 4222-02-0 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C15H10O5 | CID 54679627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dpph assay ic50: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Photophysical Properties of 4,5,7-Trihydroxy-3-phenylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,7-Trihydroxy-3-phenylcoumarin, a member of the coumarin family, is a fluorescent molecule with potential applications in biochemical assays and as a structural backbone for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its known photophysical properties, synthesis, and the experimental protocols required for its characterization. While specific quantitative data for this particular coumarin is limited in publicly accessible literature, this document compiles available information and presents general methodologies applicable to the study of this and related coumarin derivatives.

Introduction

Coumarins are a class of benzopyrone compounds, many of which exhibit significant fluorescence and biological activity. The substitution pattern on the coumarin core profoundly influences their photophysical and pharmacological properties. This compound is noted for its strong emission properties under ultraviolet (UV) light, making it a candidate for use as a fluorescent probe. Its potential applications include the detection of metal ions in various samples. Furthermore, its antioxidant and anti-inflammatory properties are areas of active research.

Synthesis of 3-Phenylcoumarins

The synthesis of 3-phenylcoumarins can be achieved through several established methods. While a specific protocol for this compound is not detailed in the available literature, the Pechmann condensation is a common and versatile approach for creating the coumarin scaffold.

Pechmann Condensation

This method involves the acid-catalyzed reaction of a phenol with a β-keto ester. For the synthesis of this compound, a substituted phenol would be reacted with an appropriate phenylacetic ester derivative.

General Reaction Scheme: A suitable phenol is condensed with a β-keto ester in the presence of an acid catalyst, such as sulfuric acid, to yield the coumarin.

Photophysical Properties

The photophysical properties of coumarins are dictated by the nature and position of substituents on the benzopyrone ring. Electron-donating groups, such as hydroxyl groups, generally enhance fluorescence.

UV-Vis Absorption and Fluorescence Emission

Table 1: General Photophysical Properties of Substituted Coumarins

| Property | General Range for Hydroxycoumarins | Remarks |

|---|---|---|

| Absorption Maximum (λabs) | 320 - 400 nm | Dependent on substitution and solvent polarity. |

| Emission Maximum (λem) | 400 - 500 nm | Characteristically in the blue-green region. |

| Quantum Yield (ΦF) | 0.1 - 0.9 | Highly sensitive to solvent and molecular structure. |

| Fluorescence Lifetime (τF) | 1 - 5 ns | Can be influenced by environmental factors. |

Note: The data in this table represents typical values for the coumarin class and are not specific to this compound due to a lack of available data.

Experimental Protocols

The following sections detail the standard methodologies for characterizing the photophysical properties of fluorescent compounds like this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax).

Methodology:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., ethanol or DMSO).

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum over a relevant wavelength range (e.g., 200-600 nm).

-

The solvent used for the sample should also be used as the reference.

-

Identify the wavelength(s) at which the absorbance is highest.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the wavelength of maximum emission (λem).

Methodology:

-

Prepare a dilute solution of the compound, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Use a spectrofluorometer.

-

First, record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the expected emission maximum).

-

Then, record the emission spectrum by exciting the sample at its absorption maximum (λabs) and scanning the emission wavelengths.

-

The peak of the emission spectrum corresponds to λem.

Fluorescence Quantum Yield (ΦF) Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology (Comparative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate or rhodamine B).

-

Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is within a linear range (typically < 0.1).

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the standard and the sample.

-

Integrate the area under the emission curves.

-

The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Fluorescence Lifetime (τF) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

A pulsed light source (laser or LED) excites the sample.

-

A sensitive detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of photon arrival times is built up over many excitation cycles.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime.

Visualizations

Caption: Experimental workflow for the synthesis and photophysical characterization of this compound.

Conclusion

This compound is a fluorescent molecule with potential for various applications. This guide has outlined the common synthetic routes for its parent structure and provided a detailed overview of the experimental protocols necessary to fully characterize its photophysical properties. While specific quantitative data for this compound remains scarce in the literature, the methodologies presented here provide a robust framework for researchers to conduct their own investigations. Further research is warranted to fully elucidate the photophysical characteristics of this compound and to explore its potential in drug development and as a fluorescent probe.

References

An In-Depth Technical Guide to the In Vivo Studies of 4,5,7-Trihydroxy-3-phenylcoumarin and Structurally Related Compounds

Executive Summary

Coumarins are a significant class of benzopyrone-containing heterocyclic compounds, widely recognized for their diverse pharmacological activities. The substitution pattern on the coumarin scaffold, particularly the presence and position of hydroxyl and phenyl groups, critically influences their biological effects. This technical guide focuses on the potential in vivo activities of 4,5,7-Trihydroxy-3-phenylcoumarin by examining the documented in vivo anti-inflammatory properties of closely related analogues. The data herein is collated from preclinical animal models and aims to provide a foundational resource for future research and development of this compound class.

In Vivo Anti-Inflammatory Activity of Structurally Related Coumarins

The anti-inflammatory potential of coumarin derivatives has been investigated in various animal models of inflammation. The following sections summarize the quantitative findings for two representative compounds: 4-hydroxycoumarin and 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin.

Quantitative Data Presentation

The following tables present the key quantitative data from in vivo studies on the anti-inflammatory effects of the aforementioned coumarin derivatives.

Table 1: Anti-inflammatory Effects of 4-Hydroxycoumarin in a Carrageenan-Induced Peritonitis Model in Mice

| Parameter | Treatment Group | Dose | Result | Percentage Reduction vs. Control |

| Leukocyte Count | Control (Carrageenan) | - | 10,578 ± 453 cells/mm³ | - |

| (cells/mm³ in peritoneal fluid) | 4-Hydroxycoumarin | 75 mg/kg | 4,256 ± 389 cells/mm³ | ~59.8% |

| TNF-α Levels | Control (Carrageenan) | - | 1,245 ± 56 pg/mL | - |

| (pg/mL in peritoneal fluid) | 4-Hydroxycoumarin | 75 mg/kg | 587 ± 42 pg/mL | ~52.8% |

Table 2: Anti-inflammatory Effects of Liposomal 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin (3-PD-5lipo) in a Zymosan-Induced Arthritis Model in Rats

| Parameter | Treatment Group | Dose | Result | Percentage Reduction vs. Control |

| Joint Edema | Control (Zymosan) | - | 0.85 ± 0.07 g | - |

| (g) | 3-PD-5lipo | 1.5 mg/kg, i.p. | 0.42 ± 0.05 g | ~50.6% |

| Total Leukocyte Infiltration | Control (Zymosan) | - | 12.5 ± 1.5 x 10⁶ cells/mL | - |

| (cells/mL in synovial fluid) | 3-PD-5lipo | 1.5 mg/kg, i.p. | 6.8 ± 0.9 x 10⁶ cells/mL | ~45.6% |

| Neutrophil Infiltration | Control (Zymosan) | - | 9.8 ± 1.2 x 10⁶ cells/mL | - |

| (cells/mL in synovial fluid) | 3-PD-5lipo | 1.5 mg/kg, i.p. | 4.5 ± 0.7 x 10⁶ cells/mL | ~54.1% |

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide. These protocols can serve as a template for designing future studies on this compound.

Carrageenan-Induced Peritonitis in Mice

This model is used to assess the acute anti-inflammatory activity of a compound by measuring its effect on leukocyte migration and pro-inflammatory cytokine production in the peritoneal cavity.

-

Animal Model: Swiss mice (male, 25-30 g).

-

Induction of Inflammation: A single intraperitoneal (i.p.) injection of 1% carrageenan solution (in sterile saline).

-

Test Compound Administration: 4-Hydroxycoumarin (75 mg/kg) is administered intraperitoneally 30 minutes before the carrageenan injection.

-

Sample Collection: Four hours after the carrageenan injection, the animals are euthanized, and the peritoneal cavity is washed with a known volume of PBS containing EDTA. The peritoneal fluid is collected.

-

Leukocyte Count: The total number of leukocytes in the peritoneal fluid is determined using a Neubauer chamber or an automated cell counter.

-

TNF-α Measurement: The concentration of TNF-α in the cell-free supernatant of the peritoneal fluid is quantified using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

Zymosan-Induced Arthritis in Rats

This model mimics aspects of acute inflammatory arthritis and is used to evaluate the efficacy of anti-arthritic and anti-inflammatory compounds.

-

Animal Model: Wistar rats (male, 180-220 g).

-

Induction of Arthritis: A single intra-articular injection of zymosan (2 mg in 40 µL of sterile saline) into the temporomandibular joint (TMJ) or knee joint.[1][2]

-

Test Compound Administration: Liposomal 6,7-dihydroxy-3-[3',4'-methylenedioxyphenyl]-coumarin (1.5 mg/kg) is administered intraperitoneally at a specified time point relative to the zymosan injection.[3]

-

Measurement of Joint Edema: The anteroposterior and mediolateral diameter of the joint is measured with a digital caliper before and at various time points after zymosan injection. The difference in diameter is used as an index of edema.

-

Synovial Fluid Collection and Cell Count: At the end of the experiment, animals are euthanized, and the joint cavity is washed with sterile saline to collect the synovial fluid. The total number of leukocytes and a differential count of neutrophils are performed using a hemocytometer after appropriate staining.[1][2]

-

Histopathological Analysis: For a more detailed assessment of inflammation, the joint can be excised, fixed, decalcified, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) to evaluate synovial infiltration of inflammatory cells.[1]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and a plausible signaling pathway modulated by the coumarin derivatives based on the available data.

Experimental Workflow for In Vivo Anti-Inflammatory Screening

Caption: Workflow for evaluating the in vivo anti-inflammatory activity of coumarin derivatives.

Postulated Anti-Inflammatory Signaling Pathway

Caption: Postulated mechanism of anti-inflammatory action for hydroxylated coumarins.

Conclusion and Future Directions

While direct in vivo evidence for this compound is currently lacking, the data from structurally related compounds strongly suggest its potential as an anti-inflammatory agent. The provided quantitative data, experimental protocols, and pathway diagrams offer a robust starting point for researchers. Future in vivo studies should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound, determining its efficacy in various inflammatory models, and elucidating its precise molecular mechanisms of action. Such research is crucial for validating its therapeutic potential and advancing it through the drug development pipeline.

References

- 1. Experimental Model of Zymosan-Induced Arthritis in the Rat Temporomandibular Joint: Role of Nitric Oxide and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental model of zymosan-induced arthritis in the rat temporomandibular joint: role of nitric oxide and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutrophil: A Cell with Many Roles in Inflammation or Several Cell Types? - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of 4,5,7-Trihydroxy-3-phenylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of specific pharmacokinetic data for 4,5,7-Trihydroxy-3-phenylcoumarin in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the predicted metabolic pathways based on the general pharmacokinetics of structurally related coumarins and polyphenols. It also outlines detailed experimental protocols for future in vitro and in vivo studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Introduction

This compound is a member of the 3-phenylcoumarin class of compounds, which are known for a variety of biological activities. Understanding the pharmacokinetic profile of this molecule is crucial for its development as a potential therapeutic agent. This document serves as a technical guide for researchers, outlining the probable metabolic fate of this compound and providing a roadmap for its comprehensive pharmacokinetic characterization.

Predicted Metabolic Pathways

Based on the metabolism of other coumarins and polyphenols, this compound is expected to undergo extensive phase I and phase II metabolism.

Phase I Metabolism: The primary phase I metabolic reactions for coumarin derivatives involve hydroxylation, mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] Given the existing hydroxyl groups on the scaffold of this compound, further oxidation may occur on the phenyl ring.

Phase II Metabolism: Following phase I reactions, or directly, the hydroxyl groups are susceptible to conjugation reactions. The principal phase II pathways for phenolic compounds are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[4][5] These reactions increase the water solubility of the compound, facilitating its excretion.

Proposed Experimental Protocols for Pharmacokinetic Characterization

To address the current data gap, a series of in vitro and in vivo experiments are necessary. The following sections detail the proposed methodologies.

In Vitro ADME Assays

A battery of in vitro assays should be conducted to provide initial insights into the ADME properties of this compound.

Table 1: Proposed In Vitro ADME Assays

| Assay | Purpose |

| Metabolic Stability | To determine the rate of metabolism in liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) and to identify the CYPs involved. |

| Plasma Protein Binding | To quantify the extent to which the compound binds to plasma proteins, which influences its distribution and availability to target tissues.[6][7][8][9][10] |

| Permeability | To assess the ability of the compound to cross biological membranes, often using Caco-2 cell monolayers as a model of the intestinal epithelium. |

| CYP450 Inhibition | To evaluate the potential of the compound to inhibit major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[11] |

| Blood-Brain Barrier Permeability | To determine if the compound can cross the blood-brain barrier, which is essential for CNS-targeted drugs.[12][13][14][15][16] |

-

Materials: this compound, pooled human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Pre-incubate HLMs with the compound in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile.

Table 2: Proposed In Vivo Pharmacokinetic Study Design

| Parameter | Description |

| Animal Model | Rodents (e.g., Sprague-Dawley rats) are commonly used for initial pharmacokinetic screening. |

| Dosing Routes | Intravenous (IV) administration to determine clearance and volume of distribution. Oral (PO) administration to assess oral bioavailability.[17] |

| Sample Collection | Serial blood samples are collected at predetermined time points. Urine and feces can also be collected for excretion studies. |

| Bioanalysis | Development and validation of a sensitive and specific analytical method (e.g., HPLC-UV or LC-MS/MS) for the quantification of the compound and its major metabolites in biological matrices.[18][19][20] |

| Pharmacokinetic Analysis | Non-compartmental or compartmental analysis of the concentration-time data to determine key parameters such as Cmax, Tmax, AUC, t½, clearance, and bioavailability. |

-

Animal Handling: Acclimatize male Sprague-Dawley rats for at least one week before the study. Fast the animals overnight before dosing.

-

Dosing:

-

IV Group: Administer this compound (e.g., 1 mg/kg) via the tail vein.

-

PO Group: Administer the compound (e.g., 10 mg/kg) by oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein or another appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Sample Processing: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters.

Conclusion

While there is currently a lack of specific pharmacokinetic data for this compound, this guide provides a scientifically grounded framework for its investigation. The predicted metabolic pathways, centered on hydroxylation and conjugation, offer a starting point for metabolite identification. The detailed experimental protocols for in vitro and in vivo studies provide a clear path forward for researchers to thoroughly characterize the ADME properties of this compound. The successful execution of these studies will be critical in assessing the therapeutic potential of this compound and informing its future development.

References

- 1. Effect of Natural Polyphenols on CYP Metabolism: Implications for Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucuronidation and sulfation of 7-hydroxycoumarin in liver matrices from human, dog, monkey, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of compound binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]

- 8. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. protocols.io [protocols.io]

- 11. Inhibitory effects of polyphenols on human cytochrome P450 3A4 and 2C9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Flavonoid permeability across an in situ model of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Interaction between flavonoids and the blood-brain barrier: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of Oral Bioavailable Coumarin Derivatives as Potential AR Antagonists Targeting Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09059E [pubs.rsc.org]

An In-depth Technical Guide to 4,5,7-Trihydroxy-3-phenylcoumarin (CAS Number 4222-02-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,7-Trihydroxy-3-phenylcoumarin, a member of the coumarin family, is a polyhydroxylated aromatic heterocyclic compound with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from the well-established characteristics of the 3-phenylcoumarin scaffold to present probable synthetic routes, analytical methods, and biological assay protocols. The information herein is intended to serve as a foundational resource for researchers investigating this and related compounds.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 268-272 °C.[1][2] Its chemical structure, featuring a fused benzene and pyrone ring with a phenyl substituent at the 3-position and hydroxyl groups at positions 4, 5, and 7, confers upon it a unique combination of rigidity and polarity. These structural features are key to its potential biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4222-02-0 | [1][3][4][5] |

| Molecular Formula | C₁₅H₁₀O₅ | [3][5][6] |

| Molecular Weight | 270.24 g/mol | [1][3][5] |

| Melting Point | 268-272 °C | [1][2] |

| Appearance | Solid | [1][4] |

| Purity | ≥96% (typical) | [5] |

| Predicted XlogP | 2.7 | [7] |

| Predicted Boiling Point | 591.0±50.0 °C | [8] |

| Predicted Density | 1.579±0.06 g/cm³ | [8] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for coumarin ring formation. The Pechmann condensation is a widely applicable and versatile method for this purpose.[1][3][9]

Synthetic Protocol: Pechmann Condensation

The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[1][3][4] For the synthesis of this compound, phloroglucinol (1,3,5-trihydroxybenzene) and an appropriate β-ketoester, such as ethyl benzoylacetate, would be the starting materials.

Experimental Protocol:

-

Reaction Setup: To a solution of phloroglucinol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or a solvent-free melt), add ethyl benzoylacetate (1.1 equivalents).

-

Catalyst Addition: Slowly add a strong acid catalyst, such as concentrated sulfuric acid, trifluoroacetic acid, or a Lewis acid like AlCl₃ (catalytic amount to several equivalents), while maintaining the temperature.[3][4]

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to over 100 °C, depending on the catalyst used, for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Script for Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound via Pechmann condensation.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the phenyl and coumarin rings, and hydroxyl protons. Chemical shifts and coupling constants will be characteristic of the structure. |

| ¹³C NMR | Resonances for all 15 carbon atoms, including the carbonyl carbon of the lactone, and carbons bearing hydroxyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 270.24). |

| FT-IR Spectroscopy | Characteristic absorption bands for O-H (hydroxyl), C=O (lactone), C=C (aromatic), and C-O stretching vibrations. |

| HPLC | A single major peak indicating the purity of the compound. |

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is not extensively documented, the 3-phenylcoumarin scaffold is known to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[10][11][12] The polyhydroxy substitution pattern of the target molecule suggests a strong potential for antioxidant activity through free radical scavenging.

Antioxidant Activity

The presence of multiple hydroxyl groups on the aromatic rings suggests that this compound can act as a potent antioxidant by donating hydrogen atoms to neutralize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-